molecular formula C14H24O2 B14286125 Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate CAS No. 139257-09-3

Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate

Cat. No.: B14286125
CAS No.: 139257-09-3
M. Wt: 224.34 g/mol
InChI Key: WSECRKZDIDOISF-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This particular compound features a cyclohexyl ring with three methyl groups and an ethyl ester group, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:

R-COOH+C2H5OHR-COOC2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COOC}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COOC2​H5​+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The α,β-unsaturated ester group can also act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the cyclohexyl ring.

    Methyl methacrylate: Contains a methyl group instead of an ethyl group.

    Cyclohexyl acrylate: Similar cyclohexyl ring but different ester group.

Uniqueness

Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate is unique due to its combination of a cyclohexyl ring with three methyl groups and an ethyl ester group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

CAS No.

139257-09-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate

InChI

InChI=1S/C14H24O2/c1-5-16-13(15)9-8-12-11(2)7-6-10-14(12,3)4/h8-9,11-12H,5-7,10H2,1-4H3

InChI Key

WSECRKZDIDOISF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1C(CCCC1(C)C)C

Origin of Product

United States

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